2-(2,4-Dimethylbenzoyl)furan
Overview
Description
2-(2,4-Dimethylbenzoyl)furan is an organic compound with the molecular formula C₁₃H₁₂O₂ and a molecular weight of 200.24 g/mol It is characterized by a furan ring substituted with a 2,4-dimethylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylbenzoyl)furan typically involves the acylation of furan with 2,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylbenzoyl)furan can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(2,4-Dimethylbenzoyl)furan has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylbenzoyl)furan involves its interaction with biological targets, such as enzymes or receptors. The compound’s furan ring and benzoyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Benzoylfuran: Lacks the methyl groups on the benzene ring.
2-(4-Methylbenzoyl)furan: Has a single methyl group at the 4-position of the benzene ring.
2-(2,6-Dimethylbenzoyl)furan: Has methyl groups at the 2- and 6-positions of the benzene ring.
Uniqueness
2-(2,4-Dimethylbenzoyl)furan is unique due to the specific positioning of the methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of these methyl groups can affect the compound’s steric and electronic properties, making it distinct from other benzoylfuran derivatives .
Properties
IUPAC Name |
(2,4-dimethylphenyl)-(furan-2-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-5-6-11(10(2)8-9)13(14)12-4-3-7-15-12/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTAFJKNEOCGPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CO2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401280500 | |
Record name | (2,4-Dimethylphenyl)-2-furanylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401280500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15817-48-8 | |
Record name | (2,4-Dimethylphenyl)-2-furanylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15817-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4-Dimethylphenyl)-2-furanylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401280500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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